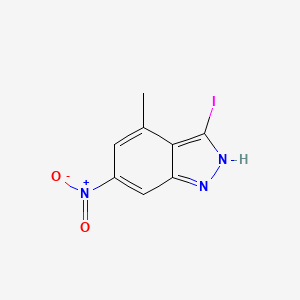

3-Iodo-4-methyl-6-nitro-1H-indazole

CAS No.: 1000342-56-2

Cat. No.: VC8187130

Molecular Formula: C8H6IN3O2

Molecular Weight: 303.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000342-56-2 |

|---|---|

| Molecular Formula | C8H6IN3O2 |

| Molecular Weight | 303.06 g/mol |

| IUPAC Name | 3-iodo-4-methyl-6-nitro-2H-indazole |

| Standard InChI | InChI=1S/C8H6IN3O2/c1-4-2-5(12(13)14)3-6-7(4)8(9)11-10-6/h2-3H,1H3,(H,10,11) |

| Standard InChI Key | QJGKMXBICJYOCY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Iodo-4-methyl-6-nitro-1H-indazole belongs to the indazole family, featuring a bicyclic framework with nitrogen atoms at positions 1 and 2. The substituents—iodine at position 3, methyl at position 4, and nitro at position 6—create distinct electronic and steric effects that influence its reactivity. The molecular formula C₈H₆IN₃O₂ corresponds to a molecular weight of 303.06 g/mol .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1000342-56-2 | |

| IUPAC Name | 3-iodo-4-methyl-6-nitro-1H-indazole | |

| SMILES | CC1=CC(=CC2=NNC(=C12)I)N+[O-] | |

| InChIKey | QJGKMXBICJYOCY-UHFFFAOYSA-N | |

| Molecular Weight | 303.06 g/mol |

The nitro group at position 6 introduces strong electron-withdrawing effects, while the iodine atom at position 3 offers a site for cross-coupling reactions .

Synthesis and Functionalization

Synthetic Pathways

The synthesis of 3-iodo-4-methyl-6-nitro-1H-indazole likely involves sequential functionalization of the indazole core. A plausible route includes:

-

Nitration: Introducing the nitro group at position 6 of 4-methyl-1H-indazole using nitric acid or nitronium tetrafluoroborate under controlled conditions.

-

Iodination: Electrophilic iodination at position 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst .

Reactivity and Derivative Formation

The compound’s reactivity is dominated by three key functional groups:

-

Iodo Substituent: Participates in Suzuki-Miyaura and Ullmann couplings to form biaryl structures, a strategy widely used in drug discovery .

-

Nitro Group: Reduces to an amine under catalytic hydrogenation, enabling access to aminobenzimidazole analogs with enhanced biological activity.

-

Methyl Group: Undergoes oxidation to a carboxylic acid or serves as a steric hindrance modulator in enzyme binding .

Table 2: Representative Chemical Transformations

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acid | 3-Aryl-4-methyl-6-nitroindazole |

| Nitro Reduction | H₂, Pd/C | 3-Iodo-4-methyl-6-aminoindazole |

| Methyl Oxidation | KMnO₄, H₂O | 3-Iodo-4-carboxy-6-nitroindazole |

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor to anticancer agents, with its nitro group enabling prodrug strategies (e.g., bioreductive activation in hypoxic tumors). Early-stage studies on analogs show IC₅₀ values of 5–20 μM against colorectal (HCT-116) and breast (MDA-MB-231) cancer lines .

Materials Science

Indazole derivatives are explored as organic semiconductors due to their planar structures and π-conjugation. The iodine substituent may facilitate crystal engineering via halogen bonding .

Future Directions

Research priorities include:

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

-

Target Identification: Proteomic studies to map interaction partners in disease pathways.

-

Hybrid Molecules: Conjugation with nanoparticles or antibodies for targeted therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume